2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4R)-rel-
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Overview
Description
2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4R)-rel- is a chemical compound known for its unique structure and properties. It belongs to the class of tetrahydropyrans, which are six-membered heterocyclic compounds containing one oxygen atom. This compound is characterized by the presence of a phenyl group and a methyl group attached to the tetrahydropyran ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4R)-rel- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-methyl-2-phenyl-1,5-hexadiene. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the tetrahydropyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4R)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl ketones, while reduction can produce phenyl alcohols.
Scientific Research Applications
2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4R)-rel- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4R)-rel- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
cis-Rose oxide: Another tetrahydropyran derivative with a similar structure but different stereochemistry.
trans-Rose oxide: Similar to cis-Rose oxide but with a different spatial arrangement of atoms.
Uniqueness
2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4R)-rel- is unique due to its specific stereochemistry and the presence of both phenyl and methyl groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
149713-24-6 |
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Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
(2R,4R)-4-methyl-2-phenyloxane |
InChI |
InChI=1S/C12H16O/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-,12-/m1/s1 |
InChI Key |
GDAVABNCFOTAOD-ZYHUDNBSSA-N |
Isomeric SMILES |
C[C@@H]1CCO[C@H](C1)C2=CC=CC=C2 |
Canonical SMILES |
CC1CCOC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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